molecular formula C21H24N6O3S B12156222 N-[4-(acetylamino)phenyl]-2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}acetamide

N-[4-(acetylamino)phenyl]-2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}acetamide

Cat. No.: B12156222
M. Wt: 440.5 g/mol
InChI Key: GSHHFDVRVQFWQL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, an amino group, and a triazolylthio moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the amino and acetylamino groups, and the final coupling of the phenyl rings. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring and the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the phenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(acetylamino)phenyl]-2-{4-amino-5-(phenyl)(1,2,4-triazol-3-ylthio)}acetamide
  • **N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methoxy)phenyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-{4-amino-5-3-(methylethoxy)phenyl}acetamide is unique due to the presence of the methylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N6O3S/c1-13(2)30-18-6-4-5-15(11-18)20-25-26-21(27(20)22)31-12-19(29)24-17-9-7-16(8-10-17)23-14(3)28/h4-11,13H,12,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

GSHHFDVRVQFWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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